molecular formula C7H12ClNO3S B1418931 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide CAS No. 1107645-27-1

2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide

Cat. No.: B1418931
CAS No.: 1107645-27-1
M. Wt: 225.69 g/mol
InChI Key: DKOOVAMUTHJOOE-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dioxo-1λ⁶-thian-4-yl)acetamide is a substituted acetamide featuring a chloro group at the 2-position of the acetamide backbone and a 1,1-dioxothian-4-yl substituent on the nitrogen atom. The 1,1-dioxothian moiety (a sulfone-containing six-membered saturated sulfur heterocycle) distinguishes this compound from simpler aromatic or aliphatic acetamides.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOOVAMUTHJOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide typically involves the reaction of chloroacetyl chloride with a suitable thiane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes or proteins, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in nitrogen substituents, sulfone positioning, and heterocyclic systems. Key comparisons include:

Table 1: Structural Analogs of 2-Chloro-N-(1,1-dioxo-1λ⁶-thian-4-yl)acetamide

Compound Name Substituent on Nitrogen Key Features CAS Number References
2-Chloro-N-(1,1-dioxo-1λ⁶-thian-4-yl)acetamide 1,1-Dioxothian-4-yl Six-membered sulfone ring 1107645-27-1
2-Chloro-N-cyclohexyl-N-(1,1-dioxo-thiolan-3-yl)acetamide Cyclohexyl + 1,1-dioxothiolan-3-yl Five-membered sulfone ring + cyclohexyl 5553-25-3
2-Chloro-N-(2,4-dimethylphenyl)acetamide 2,4-Dimethylphenyl Aromatic substituent, no sulfone Not provided
2-Chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide Quinoxaline-linked phenyl groups Extended aromatic system Not provided
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl + methoxymethyl Herbicide, aliphatic substituents 15972-60-8

Key Observations :

Sulfone vs. Aromatic Substituents :

  • The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to aromatic analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide. This may influence solubility (e.g., in polar solvents like DMSO) and metabolic stability .
  • In contrast, alachlor and other herbicidal acetamides prioritize lipophilic substituents (e.g., diethylphenyl) for membrane permeability in plants .

Hydrogen Bonding and Crystal Packing :

  • Acetamides with aromatic substituents (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) exhibit intermolecular N–H⋯O hydrogen bonding, forming chains in the solid state. The sulfone group in the target compound may amplify such interactions, affecting melting points or crystallinity .

Physical and Chemical Properties

  • Melting Points: 2-Chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide: 230–232°C . 2-Chloro-N-(2,4-dimethylphenyl)acetamide: Not explicitly stated, but similar acetamides range from 150–250°C . The sulfone group may elevate the target compound’s melting point due to stronger intermolecular forces.
  • Solubility: Sulfone-containing analogs (e.g., CAS 5553-25-3) show slight solubility in chloroform and methanol, suggesting moderate polarity .

Biological Activity

2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide is a compound with potential biological activity, particularly in pharmaceutical applications. Its unique structure includes a chloro group and a dioxothiolan moiety, which may contribute to its biological effects. This article reviews its biological activity based on available research findings, case studies, and data tables.

Chemical Characteristics

  • IUPAC Name : 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • Molecular Formula : C11H18ClNO4S
  • Molecular Weight : 295.79 g/mol
  • CAS Number : 852399-83-8

Biological Activity Overview

The biological activity of 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide has been studied in various contexts, including its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene have shown effectiveness against a range of bacterial strains.

CompoundActivityReference
2-Chloro-N-(1,3-thiazol-2-yl)acetamideAntibacterial against E. coli
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamideInhibitory effects on Gram-positive bacteria

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes related to disease pathways. For example, it may inhibit LpxC, an enzyme crucial for lipid A biosynthesis in Gram-negative bacteria.

Case Studies

Several case studies have investigated the pharmacological properties of related compounds:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various chloro-substituted acetamides for their antibacterial activity. The results indicated that compounds with thiophene rings exhibited enhanced activity against resistant strains of bacteria.
  • Enzyme Inhibition Research : Research conducted on the inhibition of LpxC by thiazole derivatives showed that modifications to the acetamide structure could significantly enhance inhibitory potency.

The proposed mechanisms through which 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide exerts its biological effects include:

  • Interaction with bacterial cell membranes , leading to increased permeability and cell lysis.
  • Inhibition of critical metabolic pathways in pathogens by targeting specific enzymes involved in lipid metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Reactant of Route 2
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2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide

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